molecular formula C8H17NO4 B3063596 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- CAS No. 72458-42-5

3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)-

Cat. No. B3063596
CAS RN: 72458-42-5
M. Wt: 191.22 g/mol
InChI Key: DAYOICKCVBMUPS-ULAWRXDQSA-N
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Description

“3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)-” is a chemical compound with the CAS No. 72458-42-5. It is also known by other names such as EtDNJ and N-Ethyldeoxynojirimycin .

Scientific Research Applications

Biological and Pharmacological Activities

1-DNJ, a polyhydroxylated piperidine alkaloid related to 3,4,5-Piperidinetriol, shows promise in treating diabetes, obesity, and related disorders due to its ability to inhibit intestinal alpha glucosidase. Moreover, 1-DNJ and its derivatives demonstrate anti-hyperglycemic, anti-viral, and anti-tumor properties, suggesting a broad scope for therapeutic applications (Tingting Tong et al., 2018).

Chemical Synthesis and Stereochemistry

A series of optically active molecules based on a piperidin-3-ol template, with varying affinities for dopamine, serotonin, and norepinephrine transporters, demonstrate potential in treating neurological disorders like drug abuse, depression, and ADHD (P. Kharkar et al., 2009). Stereochemical control in microbial reduction of related piperidine esters results in high diastereo- and enantioselectivities, important for chemical syntheses (Zhiwei Guo et al., 2006).

Spectroscopic Characterization

Spectroscopic studies using FTIR, FT-Raman, and UV-Vis techniques provide detailed insights into the structural and electronic properties of HEHMPT, a molecule closely related to 3,4,5-Piperidinetriol. These studies contribute to a deeper understanding of the molecular behavior and potential applications of such compounds (E. Isac paulraj & S. Muthu, 2013).

Potential in Cancer Therapy

Certain derivatives of piperidines exhibit significant anti-proliferative activity against cancer cells, highlighting the potential of these molecules in developing novel anticancer agents (A. Rehman et al., 2018).

Safety and Hazards

For safety and hazards related to this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) .

properties

IUPAC Name

(2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-2-9-3-6(11)8(13)7(12)5(9)4-10/h5-8,10-13H,2-4H2,1H3/t5-,6+,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYOICKCVBMUPS-ULAWRXDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C(C1CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222754
Record name 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72458-42-5
Record name 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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